2-[(Piperidin-3-ylmethyl)-amino]-nicotinonitrile hydrochloride
Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of pipiridine synthesis have been published .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Intramolecular and intermolecular reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can vary widely depending on their specific structure .Scientific Research Applications
Pharmacological Targeting of Nicotinic Acetylcholine Receptors
One significant application of compounds similar to 2-[(Piperidin-3-ylmethyl)-amino]-nicotinonitrile hydrochloride in scientific research involves the desensitization of nicotinic acetylcholine receptors (nAChRs). These receptors play a crucial role in cognitive processes, and their desensitization could potentially enhance working memory without inducing an antecedent agonist action. The study by Buccafusco, Beach, and Terry (2009) highlights this by reviewing compounds that induce nAChR desensitization, suggesting the potential development of new therapeutic agents targeting cognitive deficits (Buccafusco, Beach, & Terry, 2009).
Impact on Drug Metabolism and Pharmacokinetics
Piperidine derivatives, including compounds structurally related to this compound, have been studied for their effects on drug metabolism and pharmacokinetics. For example, piperine, a piperidine alkaloid, has been shown to enhance the bioavailability of various therapeutic drugs and phytochemicals by inhibiting drug-metabolizing enzymes. This property makes it a compound of interest for improving the efficacy of drugs through pharmacokinetic modulation (Srinivasan, 2007).
Synthesis and Characterization of Novel Compounds
Research also focuses on the synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide, showcasing the utility of piperidine derivatives in creating new chemical entities. Kaneda (2020) discusses the synthesis of these compounds and their potential applications in pharmaceutical development, highlighting the versatility of piperidine derivatives in organic synthesis and drug discovery (Kaneda, 2020).
Exploration of Three-Dimensional Chemical Space
Spiropiperidines, which are structurally related to the compound , are explored for their potential in drug discovery, particularly in creating molecules that occupy novel three-dimensional chemical spaces. Griggs, Tape, and Clarke (2018) review methodologies used for constructing spiropiperidines, which could be applied to the development of new therapeutic agents targeting various diseases (Griggs, Tape, & Clarke, 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(piperidin-3-ylmethylamino)pyridine-3-carbonitrile;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4.ClH/c13-7-11-4-2-6-15-12(11)16-9-10-3-1-5-14-8-10;/h2,4,6,10,14H,1,3,5,8-9H2,(H,15,16);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGMHYNBGMMJID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CNC2=C(C=CC=N2)C#N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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